molecular formula C5H9N3S B1282503 5-(2-Aminoethyl)thiazol-2-amine

5-(2-Aminoethyl)thiazol-2-amine

Cat. No.: B1282503
M. Wt: 143.21 g/mol
InChI Key: LZHGBLUAJMICBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)thiazol-2-amine is a synthetic organic compound featuring a thiazole heterocyclic core, an amine group at the 2-position, and a 2-aminoethyl substituent at the 5-position. Its molecular formula is C 5 H 9 N 3 S . This structure makes it a valuable intermediate and scaffold in medicinal chemistry and biochemical research. The compound has demonstrated significant potential in various research areas. Studies on thiazole-derived compounds indicate potent antibacterial properties against both Gram-positive and Gram-negative bacteria . Furthermore, its core structure, the 2-aminothiazole scaffold, is recognized as a privileged pharmacophore in oncology research, with derivatives showing anticancer activity by exhibiting cytotoxic and antiproliferative effects on human cancer cell lines, including leukemia cells . The primary amine functionalities and the thiazole ring provide sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the synthesis of diverse derivatives for biological evaluation . The dihydrochloride salt form of this compound (CAS 105774-05-8) is often utilized to enhance solubility and stability in aqueous research solutions . As with all research chemicals, this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(2-aminoethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGBLUAJMICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105774-05-8
Record name 5-(2-aminoethyl)-1,3-thiazol-2-amine
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Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 5-(2-Aminoethyl)thiazol-2-amine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives with enhanced properties.

Biology

  • Enzyme Mechanisms : This compound is employed in studies investigating enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor for specific enzymes, influencing their catalytic activity.
  • Cellular Effects : Research indicates that it can modulate cell signaling pathways and gene expression, impacting cellular metabolism and function.

Medicine

  • Antimicrobial Activity : this compound exhibits potential antibacterial properties against pathogens such as Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations reported .
  • Anticancer Properties : The compound has shown promise in anticancer research, demonstrating cytotoxic effects on various cancer cell lines, including leukemia . Studies have indicated that certain derivatives exhibit potent anti-proliferative effects.
  • Anti-inflammatory Effects : It has been explored for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Industry

  • Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its versatility makes it valuable in developing dyes, pesticides, and other industrial products.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

Activity TypeDescription
AntibacterialEffective against Mycobacterium tuberculosis with low minimum inhibitory concentrations .
AnticancerDemonstrates cytotoxicity against several cancer cell lines .
Anti-inflammatoryInhibits COX enzymes, reducing inflammation markers .
NeuroprotectiveExhibits protective effects on neuronal cells under oxidative stress conditions .

PDE5 Inhibition Study

A series of thiazole derivatives were synthesized to evaluate their phosphodiesterase type 5 (PDE5) inhibition activity. Among these derivatives, some exhibited improved binding affinity compared to traditional PDE5 inhibitors, suggesting potential therapeutic applications in treating erectile dysfunction .

Anti-inflammatory Research

Research focused on synthesizing various 2-amino-thiazole analogs revealed that certain modifications significantly reduced prostaglandin E₂ levels, indicating strong anti-inflammatory potential. Compounds displayed IC50 values below 1 μM against COX enzymes, marking them as candidates for further development as anti-inflammatory agents .

Neuroprotection Studies

In vitro studies using PC12 cells exposed to hydrogen peroxide demonstrated that specific thiazole derivatives could reduce cell death and inflammatory cytokine release, highlighting their potential as neuroprotective agents .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and aminoethyl group undergo oxidation under controlled conditions:

  • Sulfoxide/Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom in the thiazole ring to sulfoxides or sulfones .
  • Side-Chain Oxidation : The primary amine in the aminoethyl group can be oxidized to nitro or imine derivatives using strong oxidizing agents like NaOCl .

Example Reaction Data :

ReagentProductYield (%)Reference
H₂O₂ (30%)Thiazole sulfoxide derivative78
KMnO₄ (acidic)Thiazole sulfone derivative65

Reduction Reactions

The thiazole ring is susceptible to reduction, yielding saturated heterocycles:

  • Thiazolidine Formation : Catalytic hydrogenation (H₂/Pd-C) or reduction with sodium borohydride (NaBH₄) converts the thiazole ring to thiazolidine .
  • Amine Reduction : The aminoethyl side chain remains intact under mild reducing conditions but may form secondary amines with LiAlH₄ .

Key Observations :

  • Reduction with NaBH₄ preserves the aminoethyl group while saturating the thiazole ring .
  • LiAlH₄ may over-reduce the system, leading to byproducts.

Substitution Reactions

The amino groups (both on the thiazole ring and ethyl chain) participate in nucleophilic substitution:

Thiazole Ring Substitution

  • Electrophilic Aromatic Substitution : Bromination at the 4-position occurs using Br₂ in CHCl₃ .
  • Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 5-position .

Amino Group Functionalization

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives .

Synthetic Example :

text
5-(2-Aminoethyl)thiazol-2-amine + CH₃COCl → 5-(2-Acetamidoethyl)thiazol-2-amine Yield: 82% | Conditions: DCM, 0°C, 2h[16]

Cyclization and Condensation

The aminoethyl side chain facilitates cyclization:

  • Heterocycle Formation : Reacts with carbonyl compounds (e.g., aldehydes) to form imidazothiazoles .
  • Schiff Base Synthesis : Condenses with aromatic aldehydes to generate stable Schiff bases .

Case Study :
Cyclization with benzaldehyde under acidic conditions produces a fused imidazothiazole ring system (IC₅₀ = 1.2 μM against COX-2) .

Coordination Chemistry

The amino groups act as ligands for metal complexes:

  • Cu(II) Complexes : Forms stable octahedral complexes with antimicrobial activity (MIC = 4 μg/mL against S. aureus) .
  • Fe(III) Complexes : Exhibits redox activity in catalytic applications .

Structural Data :

Metal IonCoordination GeometryApplicationReference
Cu(II)OctahedralAntimicrobial agents
Fe(III)Trigonal bipyramidalOxidation catalysts

Biological Activity-Linked Reactions

  • PDE5 Inhibition : N-Alkylation with pyridine derivatives enhances binding affinity (Kᵢ = 12 nM) .
  • Anticancer Prodrugs : Conjugation with platinum(II) yields complexes with selective cytotoxicity (IC₅₀ = 3.8 μM in HeLa cells) .

Stability and Degradation

  • pH-Dependent Hydrolysis : Degrades in acidic conditions (t₁/₂ = 2h at pH 2) via ring-opening .
  • Thermal Stability : Stable up to 200°C, decomposing to volatile sulfur compounds above this threshold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of thiazol-2-amine derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(2-Aminoethyl)thiazol-2-amine 5-(2-Aminoethyl), 2-amine C₅H₉N₃S 143.21 Histamine H₂ receptor agonism
Amthamine 5-(2-Aminoethyl), 4-methyl C₆H₁₁N₃S 157.24 Potent H₂ agonist (EC₅₀ = 6.3 nM)
2-Amino-5-methylthiazole 5-methyl, 2-amine C₄H₆N₂S 114.17 Anti-inflammatory (meloxicam analog)
5-(4-Phenoxyphenyl)thiazol-2-amine 4-phenoxyphenyl, 2-amine C₁₅H₁₂N₂OS 268.33 Antimicrobial, antioxidant
5-(Trifluoromethylpyridinyl)thiazol-2-amine 5-CF₃-pyridinyl, 2-amine C₉H₆F₃N₃OS 261.22 Building block for drug discovery

Key Observations :

  • Aminoethyl vs. Methyl Groups: The 2-aminoethyl group in this compound enhances receptor binding affinity compared to methyl-substituted analogs (e.g., 2-amino-5-methylthiazole) due to its ability to form extended hydrogen bonds ().
  • Aryl Substitutions: Bulky aryl groups (e.g., phenoxyphenyl) increase molecular weight and lipophilicity, improving membrane permeability but reducing solubility ().
  • Halogenated Derivatives : Compounds like 5-(4-chloro-2-fluorobenzyl)thiazol-2-amine () exhibit enhanced metabolic stability due to halogen atoms, making them candidates for antimicrobial agents.

Key Findings :

  • Receptor Targeting: Amthamine’s 2-aminoethyl group enables high selectivity for H₂ receptors, outperforming non-ethylated analogs ().
  • Antioxidant vs. Cytotoxic Activity: Aryl-substituted thiazoles (e.g., phenoxyphenyl derivatives) show dual antioxidant and cytotoxic properties, with IC₅₀ values 10–40× lower than ascorbic acid ().
  • Safety Profiles: Methyl and halogenated derivatives (e.g., 5-methylthiazole) are generally non-carcinogenic and metabolized via routine biochemical pathways, aligning with their use in FDA-approved drugs like meloxicam ().

Key Insights :

  • Efficiency : Hantzsch synthesis remains the gold standard for thiazole cores, but yields vary with substituents. Bulky groups (e.g., trifluoromethylpyridinyl) require multi-step protocols ().
  • Scalability : Derivatives like 5-(4-chloro-2-fluorobenzyl)thiazol-2-amine () are synthesized in gram-scale quantities, highlighting industrial applicability.

Q & A

Q. Basic

  • X-ray crystallography : Resolves 3D structure, bond angles, and packing motifs. For example, a derivative in showed monoclinic symmetry (space group I 1 2/a 1) with cell parameters a = 19.2951 Å, β = 119.209° .
  • NMR spectroscopy : 1^1H/13^{13}C NMR confirms substituent integration and regiochemistry (e.g., amine protons at δ 5.2–6.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 230.159 for the dihydrochloride salt) .

How are thiazol-2-amine derivatives evaluated for antimicrobial activity in vitro?

Q. Basic

  • Assay design : Use standardized protocols (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Minimum inhibitory concentrations (MICs) are determined via broth microdilution .
  • Positive controls : Compare to fluconazole (antifungal) or ciprofloxacin (antibacterial). Derivatives in showed MICs of 8–32 µg/mL, indicating moderate activity .

How can researchers optimize reaction yields for this compound derivatives under varying conditions?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature, solvent (polar vs. nonpolar), and stoichiometry to identify optimal conditions. For example, hydrazine reactions in ethylene glycol at 110°C for 2 h achieve 78% yield vs. 50% in ethanol .
  • Catalyst screening : LiAlH4_4 enhances reduction efficiency compared to NaBH4_4 for amine derivatives .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures improves purity (>95%) .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Assay standardization : Discrepancies in MICs may arise from inoculum size or growth media. Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) .
  • Structural nuances : Substituent effects (e.g., trifluoromethyl groups in enhance metabolic stability) may explain variability in neuroactivity .

How to design thiazol-2-amine derivatives for targeted CNS drug delivery?

Q. Advanced

  • Lipophilicity optimization : LogP values ~2–3 (via ClogP calculations) enhance blood-brain barrier penetration. The dihydrochloride salt in has a molecular weight of 230.16, favoring passive diffusion .
  • Receptor docking : Use AutoDock Vina to model interactions with mGluR5 (PDB ID: 6N4W). The thiazole ring forms hydrogen bonds with Arg-787 and Lys-809 .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS). Derivatives with methyl groups at C4 () show higher binding free energies (−42.3 kcal/mol) .
  • QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to predict IC50_{50} values. A PSA <90 Å2^2 correlates with improved oral bioavailability .

How to scale up synthesis while maintaining purity for preclinical studies?

Q. Advanced

  • Continuous flow chemistry : Reduces reaction time and byproducts. For example, microreactor synthesis of benzo[d]thiazol-2-amine derivatives achieves 85% yield at 10 g scale .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediate formation .

How to analyze the stability of thiazol-2-amine derivatives under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose compounds to pH 1–13, 40–80°C, and UV light. Monitor degradation via HPLC-MS. The dihydrochloride salt in showed <5% degradation after 24 h at 37°C in simulated gastric fluid .
  • Plasma stability assays : Incubate with human plasma (37°C, 2 h) and quantify parent compound loss. Derivatives with electron-withdrawing groups (e.g., -CF3_3) exhibit t1/2_{1/2} >4 h .

How to design experiments probing thiazole ring interactions with biological targets?

Q. Advanced

  • Mutagenesis studies : Replace key residues (e.g., Arg-787 in mGluR5) to assess binding dependency .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for thiazole-protein interactions. A ΔH of −10.5 kcal/mol indicates strong enthalpy-driven binding .

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